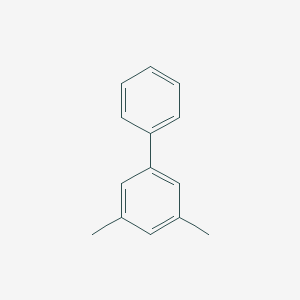

3,5-Dimethyl-1,1'-biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHIUAFQBFDMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168883 | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-88-4 | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ1G5X2V0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3,5-Dimethyl-1,1'-biphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 3,5-Dimethyl-1,1'-biphenyl (CAS No. 17057-88-4), a key organic building block within the substituted biaryl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and understanding the properties and synthesis of its specific isomers is critical for rational molecular design.[1][2] This document moves beyond a simple data sheet to offer mechanistic insights into its synthesis, contextualize its potential applications based on the utility of related structures, and provide a robust framework for its safe handling and use in a research and development setting. We will explore a validated synthetic route, discuss its role as a versatile chemical intermediate, and present a safety profile derived from analogous compounds.

Compound Identification and Physicochemical Profile

3,5-Dimethyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core with two methyl groups positioned at the 3 and 5 carbons of one phenyl ring. This specific substitution pattern imparts unique steric and electronic properties that can be exploited in further chemical synthesis.

| Identifier | Value | Source |

| CAS Number | 17057-88-4 | PubChem[3] |

| Molecular Formula | C₁₄H₁₄ | PubChem[3] |

| Molecular Weight | 182.26 g/mol | PubChem[3] |

| IUPAC Name | 1,3-dimethyl-5-phenylbenzene | PubChem[3] |

| Synonyms | 3,5-dimethylbiphenyl, 3,5-Dimethyl-biphenyl | PubChem[3] |

Physicochemical Properties

Precise experimental data for the melting and boiling points of 3,5-Dimethyl-1,1'-biphenyl are not widely published. However, by examining the parent biphenyl compound and a closely related isomer, 3,3'-dimethylbiphenyl, we can establish a reasonable estimation of its physical state and properties. The addition of methyl groups typically raises the boiling point compared to the parent compound, while the symmetry and substitution pattern influence the melting point.

| Property | 3,5-Dimethyl-1,1'-biphenyl (Predicted/Computed) | Reference Compound: Biphenyl | Reference Compound: 3,3'-Dimethylbiphenyl |

| Physical Form | Solid or Liquid (Predicted) | Colorless to pale-yellow crystals[4] | Liquid |

| Melting Point | Data not available | 69.2 °C[4] | 5-7 °C |

| Boiling Point | Data not available | 255 °C[4] | 286 °C (at 713 mmHg) |

| Density | Data not available | 1.04 g/cm³[4] | 0.999 g/mL (at 25 °C) |

| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Insoluble in water; Soluble in typical organic solvents[4] | Data not available |

| XLogP3 (Computed) | 4.3 | 4.0 | 4.3 |

Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Coupling Approach

The construction of the biaryl bond is a cornerstone of modern organic synthesis. Among the various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of its precursors (boronic acids and aryl halides).[5] This makes it the premier choice for the reliable and scalable synthesis of 3,5-Dimethyl-1,1'-biphenyl.

Rationale for Method Selection

The Suzuki-Miyaura coupling is selected over other methods, such as the Grignard reaction, for several key reasons. Grignard reagents are highly basic and nucleophilic, making them incompatible with acidic protons and many electrophilic functional groups, thus limiting substrate scope.[6][7][8] Furthermore, Grignard reactions can lead to undesired homo-coupling side products. The Suzuki reaction, conversely, proceeds under milder, often basic conditions and is compatible with a vast array of functional groups, making it a more robust and versatile synthetic tool.[9][10]

Proposed Experimental Protocol

This protocol describes the synthesis of 3,5-Dimethyl-1,1'-biphenyl from 1-bromo-3,5-dimethylbenzene and phenylboronic acid.

Materials:

-

1-bromo-3,5-dimethylbenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-dimethylbenzene, phenylboronic acid, and potassium carbonate. Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Catalyst Preparation: In a separate vial, dissolve the Palladium(II) acetate and triphenylphosphine in a small amount of the degassed toluene. This pre-formation of the catalyst complex is crucial for ensuring efficient catalytic activity.

-

Reaction Setup: Add the degassed toluene/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,5-Dimethyl-1,1'-biphenyl.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental process and the underlying catalytic cycle that drives the synthesis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

While specific, large-scale applications of 3,5-Dimethyl-1,1'-biphenyl are not extensively documented, its value lies in its role as a versatile organic building block. The biphenyl moiety is a common structural feature in a wide range of pharmaceuticals and functional materials. [11]

-

Medicinal Chemistry: The biphenyl unit provides a semi-rigid scaffold that can effectively position functional groups for interaction with biological targets. Methyl groups, like those in the 3,5-positions, are critical for tuning the molecule's properties. They can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and provide steric bulk to influence binding selectivity. For instance, various substituted biphenyls are being investigated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction for cancer immunotherapy and in agents for treating liver injury. [12][13]* Materials Science: The biphenyl core is a fundamental unit in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced polymers. The substitution pattern directly influences the material's physical properties, such as its melting point, solubility, and electronic characteristics.

Caption: Role of 3,5-dimethylbiphenyl as a foundational building block.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3,5-Dimethyl-1,1'-biphenyl is not readily available. Therefore, a conservative hazard assessment must be conducted based on data from the parent compound, biphenyl, and its isomers. Biphenyl and its derivatives are generally classified as irritants to the skin, eyes, and respiratory system. [14][15][16][17]

| Hazard Category | Information (Inferred from Related Compounds) |

|---|---|

| GHS Hazard Statements | H315: Causes skin irritation. [15][16][17] H319: Causes serious eye irritation. [15][16] H335: May cause respiratory irritation. [15][16] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [15][16][17] P280: Wear protective gloves/eye protection/face protection. [15][16][17] P302+P352: IF ON SKIN: Wash with plenty of water. [15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [15] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated chemical fume hood. [18] |

| First Aid | Skin: Remove contaminated clothing and wash skin with soap and water. [15][18]Eyes: Immediately flush with plenty of water for at least 15 minutes. [17][18]Inhalation: Move person to fresh air. [15][18]Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [17] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15][17]|

Conclusion

3,5-Dimethyl-1,1'-biphenyl is a structurally important, yet under-characterized, member of the biphenyl family. While it may not have widespread direct applications, its true value is realized in its function as a versatile chemical building block. The reliable synthesis via Suzuki-Miyaura coupling allows for its incorporation into more complex molecular architectures, enabling researchers in drug discovery and materials science to fine-tune steric and electronic properties for specific design objectives. Proper handling, based on the known hazards of related compounds, ensures its safe and effective use in the laboratory.

References

-

LookChem. (n.d.). 2,3-Dimethyl-1,1'-biphenyl. Retrieved January 25, 2026, from [Link]

-

TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved January 25, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved January 25, 2026, from [Link]

-

Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbiphenyl. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Diphenyl ether. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 25, 2026, from [Link]

-

Wiley Online Library. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 25, 2026, from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Retrieved January 25, 2026, from [Link]

-

Wang, G., et al. (2011). Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. European Journal of Medicinal Chemistry, 46(12), 5941-8. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

ACS Publications. (2021, May 30). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Planar Biphenyl-Bridged Biradicals as Building Blocks for the Design of Quantum Magnets. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved January 25, 2026, from [Link]

-

Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved January 25, 2026, from [Link]

-

Merck Millipore. (n.d.). Organic Building Blocks. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). PCB 153 Modulates Genes Involved in Proteasome and Neurodegeneration-Related Pathways in Differentiated SH-SY5Y Cells: A Transcriptomic Study. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Bio-based aromatic building blocks for coating applications. Retrieved January 25, 2026, from [Link]

-

ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 25, 2026, from [Link]

-

ChemBK. (n.d.). Biphenyl. Retrieved January 25, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 12. Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. radcoind.com [radcoind.com]

- 18. echemi.com [echemi.com]

3,5-Dimethyl-1,1'-biphenyl molecular structure and formula

An In-Depth Technical Guide to 3,5-Dimethyl-1,1'-biphenyl: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Dimethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, synthesis, and potential applications, grounding all information in established scientific principles.

Introduction: The Structural Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate physicochemical and biological properties.[1][2] The introduction of substituents, such as the methyl groups in 3,5-Dimethyl-1,1'-biphenyl, provides a powerful tool for fine-tuning these characteristics. The specific placement of the methyl groups on one phenyl ring influences the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable building block for more complex molecular architectures. This guide will focus specifically on the 3,5-dimethyl isomer, detailing its fundamental properties and synthetic pathways.

Molecular Structure and Identification

3,5-Dimethyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by two phenyl rings linked by a single carbon-carbon bond. One of the phenyl rings is substituted with two methyl groups at the meta-positions (3 and 5).

-

Molecular Formula: C₁₄H₁₄[3]

-

Molecular Weight: 182.26 g/mol [3]

-

IUPAC Name: 1,3-dimethyl-5-phenylbenzene[3]

-

SMILES: CC1=CC(=CC(=C1)C2=CC=CC=C2)C[3]

The structure of the molecule is depicted below:

Caption: 2D structure of 3,5-Dimethyl-1,1'-biphenyl.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethyl-1,1'-biphenyl are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and handling procedures.

| Property | Value | Source |

| Appearance | Colorless Oil | [6] |

| Melting Point | 22.5 °C | [6] |

| Boiling Point | 278.85 °C | [6] |

| Density | 0.9990 g/cm³ | [6] |

| Refractive Index | 1.5952 | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [6][7] |

The parent compound, biphenyl, is a solid at room temperature with a melting point of 69.2 °C.[8] The addition of the two methyl groups in the 3 and 5 positions disrupts the crystal packing, leading to a significantly lower melting point for the dimethylated analog.

Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aryl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this transformation due to its tolerance of a broad range of functional groups and its generally high yields.

A logical and field-proven approach for the synthesis of 3,5-Dimethyl-1,1'-biphenyl is the reaction of a halogenated dimethylbenzene with phenylboronic acid. The use of 1-bromo-3,5-dimethylbenzene is a strategic choice, as aryl bromides offer a good balance of reactivity and stability.

Caption: Workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1,1'-biphenyl

The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3,5-dimethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

-

Solvent Addition: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). The solvent should be degassed to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure 3,5-Dimethyl-1,1'-biphenyl.

Causality in Protocol Design:

-

Excess Boronic Acid: A slight excess of phenylboronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid.

-

Base and Aqueous Solvent: The base is crucial for the transmetalation step of the catalytic cycle. The presence of water often accelerates the reaction.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for catalytic turnover.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of experimental spectra for 3,5-Dimethyl-1,1'-biphenyl is not readily found, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for the characterization of a synthesized sample.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiple signals expected in the 7.0-7.6 ppm range. The protons on the unsubstituted phenyl ring will show characteristic ortho, meta, and para couplings. The protons on the dimethylated ring will appear as distinct singlets or narrowly split multiplets. Methyl Protons: A sharp singlet around 2.3-2.4 ppm, integrating to 6 hydrogens. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~120-145 ppm). The quaternary carbons (to which the other ring and methyl groups are attached) will have distinct chemical shifts. Methyl Carbons: A signal in the aliphatic region, typically around 21 ppm. |

| IR Spectroscopy | Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A strong peak at m/z = 182. Fragmentation: Loss of a methyl group ([M-15]⁺) at m/z = 167 is a likely fragmentation pathway. |

Applications in Research and Development

Substituted biphenyls are of significant interest across various scientific disciplines.

-

Catalysis: 3,5-Dimethyl-biphenyl is utilized as a reagent in the preparation of advanced catalysts. Specifically, it is used to create orthopalladated complexes that serve as highly efficient catalysts for Suzuki and Heck cross-coupling reactions.[6] The dimethylphenyl group acts as a ligand that stabilizes the palladium center.

-

Pharmaceuticals: The biphenyl motif is a common core in many pharmaceutical agents. The introduction of methyl groups can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity to aid in crossing cell membranes.[9]

-

Materials Science: The rigid structure of the biphenyl unit makes it an excellent component for advanced materials such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[10] The substitution pattern influences the electronic properties and the packing of molecules in the solid state, which are critical for material performance.

Safety and Handling

Specific toxicological data for 3,5-Dimethyl-1,1'-biphenyl is not widely available. However, based on the GHS classifications for closely related isomers like 3,3'-dimethylbiphenyl and 2,4'-dimethylbiphenyl, it is prudent to handle this compound with care.[11][12]

Anticipated Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapor and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3,5-Dimethyl-1,1'-biphenyl is a structurally important molecule with defined physicochemical properties. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling, making it an accessible building block for further chemical elaboration. Its utility as a precursor to advanced catalysts and its potential as a scaffold in medicinal chemistry and materials science underscore its relevance to the scientific community. Proper handling and an understanding of its properties are essential for its safe and effective use in a research and development setting.

References

-

LookChem. 2,3-Dimethyl-1,1'-biphenyl. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86927, 3,5-Dimethylbiphenyl. [Link]

-

Wikipedia. Biphenyl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Biphenyl Derivatives. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Biphenyl (1,1-biphenyl). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for "Palladium-catalyzed C–H arylation of indenes with aryl bromides". [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86927, 3,5-Dimethylbiphenyl. [Link]

- Google Patents. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123078, 2,4'-Dimethylbiphenyl. [Link]

- Google Patents.

- Google Patents. CN1215720A - Process for production of 3,5-dimethyl aniline.

-

ChemBK. 4,4'-Dimethylbiphenyl. [Link]

-

El-Mekabaty, A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing, 2023. [Link]

-

TUE Research Portal. Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. [Link]

-

The Good Scents Company. 4,4'-dimethyl biphenyl, 613-33-2. [Link]

-

ResearchGate. (PDF) Revolutionizing Therapeutics: Synthesizing Substituted Biphenyls and Assessing Their Antimicrobial Properties, ADMET Properties, and Biofilm Inhibition Potential. [Link]

-

Pavia, M. R., et al. "The design and synthesis of substituted biphenyl libraries." Bioorganic & medicinal chemistry, vol. 4, no. 5, 1996, pp. 659-66. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenyl (CICADS) [inchem.org]

- 4. Christoph Gohlke [cgohlke.com]

- 5. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-DIMETHYL-BIPHENYL | 17057-88-4 [m.chemicalbook.com]

- 7. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]

- 8. Biphenyl - Wikipedia [en.wikipedia.org]

- 9. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. 3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4'-Dimethylbiphenyl | C14H14 | CID 123078 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1,1'-biphenyl: Pathways for Researchers and Drug Development Professionals

Abstract

3,5-Dimethyl-1,1'-biphenyl is a valuable scaffold in medicinal chemistry and materials science, frequently incorporated into pharmacologically active molecules and functional organic materials. Its synthesis is, therefore, of significant interest to researchers in both academic and industrial settings. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,5-Dimethyl-1,1'-biphenyl, with a focus on palladium-catalyzed cross-coupling reactions and other notable methods. Each pathway is discussed in detail, including its mechanistic underpinnings, a step-by-step experimental protocol, and an analysis of the rationale behind the procedural choices. A comparative assessment of the discussed methods is also presented to aid researchers in selecting the most appropriate route for their specific application, considering factors such as yield, substrate scope, and reaction conditions.

Introduction: The Significance of the Biphenyl Moiety

Biphenyl derivatives are a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to liquid crystals and organic light-emitting diodes (OLEDs).[1] Their rigid, planar structure provides a robust scaffold that can be readily functionalized to modulate biological activity or material properties. The strategic placement of methyl groups on the biphenyl core, as in 3,5-Dimethyl-1,1'-biphenyl, can significantly influence the molecule's conformational properties and its interactions with biological targets or other molecules in a material's matrix. A deep understanding of the synthetic routes to such tailored biphenyls is crucial for the advancement of these fields.

This guide will explore the following key synthetic methodologies for 3,5-Dimethyl-1,1'-biphenyl:

-

Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organic halide.

-

Stille Coupling: A powerful cross-coupling reaction utilizing organotin reagents.

-

Negishi Coupling: A highly effective method employing organozinc reagents.

-

Ullmann Reaction: A classic copper-mediated coupling of aryl halides.

-

Grignard Reagent-Based Synthesis: A fundamental organometallic reaction for carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high efficiency and broad functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.

The synthesis of 3,5-Dimethyl-1,1'-biphenyl via Suzuki-Miyaura coupling can be achieved by reacting 3,5-dimethylphenylboronic acid with a phenyl halide (e.g., bromobenzene or iodobenzene) or by reacting phenylboronic acid with a 1-halo-3,5-dimethylbenzene.

Figure 2: Suzuki-Miyaura synthesis of 3,5-Dimethyl-1,1'-biphenyl.

The mechanism of the Suzuki-Miyaura coupling follows the general palladium-catalyzed cycle. A key feature is the activation of the organoboron species by a base, which facilitates the transmetalation step.

Synthesis of 3,5-Dimethyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

-

Reactants:

-

1-Bromo-3,5-dimethylbenzene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

-

Solvent:

-

Toluene/Water (4:1 mixture, 5 mL)

-

Procedure:

-

To a round-bottom flask, add 1-bromo-3,5-dimethylbenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the toluene/water solvent mixture to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford 3,5-Dimethyl-1,1'-biphenyl.

-

Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. Potassium carbonate is a cost-effective and commonly used base.

-

Solvent System: A biphasic solvent system like toluene/water is often employed. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid.

Stille Coupling

The Stille coupling utilizes organotin compounds (stannanes) as the organometallic coupling partner. While highly effective, the toxicity of organotin reagents is a significant drawback.

The synthesis of 3,5-Dimethyl-1,1'-biphenyl via Stille coupling would involve the reaction of (3,5-dimethylphenyl)tributylstannane with a phenyl halide.

Figure 3: Stille coupling for the synthesis of 3,5-Dimethyl-1,1'-biphenyl.

The mechanism of the Stille coupling also follows the general palladium-catalyzed cycle, with the organostannane undergoing transmetalation with the palladium(II) intermediate.

Synthesis of 3,5-Dimethyl-1,1'-biphenyl via Stille Coupling

-

Reactants:

-

(3,5-Dimethylphenyl)tributylstannane (1.0 mmol)

-

Iodobenzene (1.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

-

Solvent:

-

Anhydrous and degassed toluene (5 mL)

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve (3,5-dimethylphenyl)tributylstannane and iodobenzene in toluene.

-

Add Pd₂(dba)₃ and P(o-tol)₃ to the reaction mixture.

-

Heat the mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 3,5-Dimethyl-1,1'-biphenyl.

-

Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich phosphine ligands like P(o-tol)₃ are often effective in promoting Stille couplings.

-

Solvent: Anhydrous and degassed aprotic solvents like toluene are typically used to prevent side reactions and maintain catalyst activity.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions.

The synthesis of 3,5-Dimethyl-1,1'-biphenyl via Negishi coupling can be achieved by reacting a (3,5-dimethylphenyl)zinc halide with a phenyl halide.

Figure 4: Negishi coupling for the synthesis of 3,5-Dimethyl-1,1'-biphenyl.

The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving the transmetalation of the organozinc reagent.

Synthesis of 3,5-Dimethyl-1,1'-biphenyl via Negishi Coupling

-

Reactants:

-

1-Bromo-3,5-dimethylbenzene (1.0 mmol)

-

Phenylzinc chloride (1.2 mmol, prepared in situ from phenyllithium and zinc chloride)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

-

-

Solvent:

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Procedure:

-

Preparation of Phenylzinc chloride: In a flame-dried flask under an inert atmosphere, react phenyllithium with a solution of zinc chloride in THF at 0 °C to room temperature.

-

In a separate flask, dissolve 1-bromo-3,5-dimethylbenzene and Pd(PPh₃)₄ in THF.

-

Add the freshly prepared phenylzinc chloride solution to the second flask at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for 4-12 hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Organozinc Reagent: Organozinc reagents are typically prepared in situ due to their reactivity. The use of THF as a solvent is common for their preparation and subsequent coupling reactions.

-

Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Negishi couplings.

Other Synthetic Methodologies

Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides. Traditional Ullmann conditions often require high temperatures, but modern variations have been developed with milder conditions.

For the synthesis of 3,5-Dimethyl-1,1'-biphenyl, this would typically involve the self-coupling of 1-iodo-3,5-dimethylbenzene in the presence of copper.

Figure 5: Ullmann reaction for the synthesis of 3,5-Dimethyl-1,1'-biphenyl.

The mechanism is thought to involve the formation of an organocopper intermediate.

Synthesis of 3,5-Dimethyl-1,1'-biphenyl via Ullmann Reaction

-

Reactants:

-

1-Iodo-3,5-dimethylbenzene (1.0 mmol)

-

Activated copper powder (2.0 mmol)

-

-

Solvent:

-

Dimethylformamide (DMF) (5 mL)

-

Procedure:

-

In a flask, combine 1-iodo-3,5-dimethylbenzene and activated copper powder in DMF.

-

Heat the mixture to 120-150 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC.

-

After cooling, filter the reaction mixture to remove the copper salts.

-

Add water to the filtrate and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Grignard Reagent-Based Synthesis

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. The synthesis of biphenyls can be achieved through the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

3,5-Dimethyl-1,1'-biphenyl can be synthesized by reacting (3,5-dimethylphenyl)magnesium bromide with a phenyl halide, or by reacting phenylmagnesium bromide with a 1-halo-3,5-dimethylbenzene.

Figure 6: Grignard-based synthesis of 3,5-Dimethyl-1,1'-biphenyl.

Synthesis of 3,5-Dimethyl-1,1'-biphenyl via Grignard Reagent Coupling

-

Reactants:

-

1-Bromo-3,5-dimethylbenzene (1.0 mmol)

-

Magnesium turnings (1.2 mmol)

-

Iodobenzene (1.0 mmol)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 2 mol%)

-

-

Solvent:

-

Anhydrous diethyl ether or THF

-

Procedure:

-

Prepare the Grignard reagent: In a flame-dried flask under an inert atmosphere, react 1-bromo-3,5-dimethylbenzene with magnesium turnings in anhydrous ether or THF to form (3,5-dimethylphenyl)magnesium bromide.

-

In a separate flask, dissolve iodobenzene and NiCl₂(dppp) in the same anhydrous solvent.

-

Slowly add the Grignard reagent to the solution of iodobenzene and catalyst at 0 °C to room temperature.

-

Stir the reaction mixture for several hours, monitoring its progress.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route for 3,5-Dimethyl-1,1'-biphenyl will depend on several factors, including the availability of starting materials, desired yield, scalability, and tolerance to functional groups.

| Synthesis Pathway | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura Coupling | 80-95 | High yields, mild conditions, commercially available and stable reagents, low toxicity of boron compounds. | Requires a base, which may not be compatible with all functional groups. |

| Stille Coupling | 70-90 | High yields, neutral reaction conditions. | Toxicity of organotin reagents and byproducts. |

| Negishi Coupling | 75-95 | High reactivity of organozinc reagents, often milder conditions. | Organozinc reagents are moisture and air-sensitive and often prepared in situ. |

| Ullmann Reaction | 40-60 | Can be cost-effective for symmetrical biphenyls. | Often requires harsh reaction conditions (high temperatures), lower yields. |

| Grignard Reagent-Based | 60-80 | Readily available starting materials. | Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. |

Conclusion

The synthesis of 3,5-Dimethyl-1,1'-biphenyl can be successfully achieved through a variety of methods, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering the most versatile and efficient routes with high yields and good functional group tolerance. The choice of a specific pathway should be guided by the specific requirements of the research or development project, taking into account factors such as cost, scalability, and environmental impact. This guide provides a solid foundation for researchers to make informed decisions and successfully synthesize this important biphenyl derivative for their applications.

References

-

Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18498. [Link]

Sources

The Strategic Utility of the 3,5-Dimethyl-1,1'-biphenyl Scaffold in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The biphenyl moiety is a cornerstone in the architecture of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] The strategic placement of substituents on this scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the synthesis and potential applications of a specific, sterically influential building block: 3,5-Dimethyl-1,1'-biphenyl. We will delve into the nuances of its synthesis via modern cross-coupling methodologies, examine its role as a versatile scaffold in medicinal chemistry and materials science, and discuss how its unique substitution pattern can be leveraged to achieve desired molecular conformations and properties. This guide is intended to be a comprehensive resource, blending established synthetic protocols with mechanistic insights to empower researchers in their pursuit of novel molecular entities.

Physicochemical Properties of 3,5-Dimethyl-1,1'-biphenyl

A thorough understanding of the fundamental physicochemical properties of a building block is paramount for its effective utilization in organic synthesis. 3,5-Dimethyl-1,1'-biphenyl is a solid at room temperature with a molecular formula of C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17057-88-4 | [2] |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| IUPAC Name | 1,3-dimethyl-5-phenylbenzene | [2] |

| Synonyms | 3,5-dimethylbiphenyl | [2] |

| Appearance | Solid | [2] |

Table 1: Physicochemical Properties of 3,5-Dimethyl-1,1'-biphenyl

Synthesis of the 3,5-Dimethyl-1,1'-biphenyl Scaffold

The construction of the biaryl bond is a fundamental transformation in organic chemistry. For the synthesis of 3,5-Dimethyl-1,1'-biphenyl, two principal methodologies are most relevant: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Modern Approach

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryls.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 3,5-Dimethyl-1,1'-biphenyl, this would involve the coupling of a 3,5-dimethylphenylboronic acid with a phenyl halide or vice versa.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Reactants:

-

3,5-Dimethylphenylboronic acid (1.2 mmol)

-

Bromobenzene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tris(3,5-dimethylphenyl)phosphine (a suitable bulky phosphine ligand, 4 mol%)[5]

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dimethylphenylboronic acid, bromobenzene, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-Dimethyl-1,1'-biphenyl.

Causality Behind Experimental Choices:

-

Bulky Phosphine Ligand: The use of a sterically demanding phosphine ligand, such as one derived from the 3,5-dimethylphenyl motif itself, is crucial.[5] The steric bulk on the ligand promotes the reductive elimination step and can prevent the formation of undesired side products, which is particularly important when dealing with substituted aryl partners.[6]

-

Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings. It is effective in promoting the transmetalation step without causing significant side reactions.

-

Solvent System: A mixture of toluene and water is often employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.

The Grignard Reaction: A Classic Approach

The Grignard reaction provides an alternative route to biphenyls.[7] This method involves the reaction of a Grignard reagent (an organomagnesium halide) with an aryl halide, often catalyzed by a transition metal. For the synthesis of 3,5-Dimethyl-1,1'-biphenyl, one could envision the reaction of 3,5-dimethylphenylmagnesium bromide with bromobenzene.

Figure 2: Conceptual Workflow for Grignard-based Synthesis. This illustrates the two main stages of the reaction.

Considerations for the Grignard Approach:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, strictly anhydrous conditions are essential for the success of this reaction.[8]

-

Side Reactions: A common side reaction is the formation of homocoupled biphenyls (e.g., 3,3',5,5'-tetramethyl-1,1'-biphenyl from the Grignard reagent).[7] Careful control of reaction conditions and the choice of catalyst can help to minimize these byproducts.

Potential Applications of the 3,5-Dimethyl-1,1'-biphenyl Scaffold

The unique steric and electronic properties conferred by the 3,5-dimethyl substitution pattern make this biphenyl derivative a promising scaffold for various applications.

In Medicinal Chemistry: A Privileged Scaffold

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds.[1] The introduction of the 3,5-dimethyl groups can serve several purposes:

-

Modulation of Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Restriction: The methyl groups can restrict the rotation around the biphenyl C-C bond, leading to a more defined three-dimensional structure. This can be crucial for achieving high-affinity binding to a biological target. The twisting of the biphenyl rings is a known phenomenon that is influenced by substitution.[9]

-

Blocking Metabolic Sites: The methyl groups can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

A conceptual workflow for the utilization of the 3,5-Dimethyl-1,1'-biphenyl scaffold in a drug discovery program is outlined below:

Figure 3: Drug Discovery Workflow Utilizing the Biphenyl Scaffold. This illustrates the iterative process of designing and testing new drug candidates.

In Materials Science: Building Blocks for Liquid Crystals and Phosphine Ligands

The rigid and anisotropic nature of the biphenyl core makes it an excellent building block for liquid crystals. The 3,5-dimethyl substitution can influence the mesophase behavior and clearing point of the resulting liquid crystalline materials. Fluorinated biphenyl derivatives are particularly important in this field, and the principles of molecular design can be extended to dimethyl-substituted analogs.

Furthermore, the 3,5-dimethylphenyl group is a key component in the design of bulky phosphine ligands for transition metal catalysis. For example, bis(3,5-dimethylphenyl)phosphine and its derivatives are used to prepare ligands that enhance the efficiency and selectivity of cross-coupling reactions.[10] The steric hindrance provided by the methyl groups is critical for promoting challenging coupling reactions, such as those involving sterically demanding substrates.[6]

Spectroscopic Characterization

While specific, experimentally obtained ¹H and ¹³C NMR spectra for 3,5-Dimethyl-1,1'-biphenyl were not found in the surveyed literature, the expected spectral features can be predicted based on the molecular structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-7.6 ppm). The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The protons on the dimethyl-substituted ring will appear as distinct singlets or narrowly split multiplets. The methyl protons will appear as a singlet further upfield, likely in the range of 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the substituted and unsubstituted aromatic carbons, and the methyl carbons. The chemical shifts can be predicted using computational methods or by comparison with the spectra of related compounds.[11]

Conclusion

3,5-Dimethyl-1,1'-biphenyl is a versatile and strategically important building block in organic synthesis. Its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling, with careful consideration of ligand choice to overcome potential steric challenges. The unique substitution pattern of this scaffold offers significant potential for fine-tuning the properties of molecules in medicinal chemistry and materials science. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers seeking to harness the potential of the 3,5-Dimethyl-1,1'-biphenyl core in their synthetic endeavors.

References

-

PubChem. 3,5-Dimethylbiphenyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

RSC Publishing. The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. [Link]

-

RSC Publishing. c4ob02436b1.pdf. [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. [Link]

-

ResearchGate. Table 2 Photophysical parameters for studied substituted biphenyls. [Link]

- Google Patents.

-

ACS Publications. Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability | Organometallics. [Link]

- Google Patents. US4147651A - Biphenyl based liquid crystal compositions.

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society. [Link]

-

RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Journal of The Chemical Society of Pakistan. DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. [Link]

-

-ORCA - Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

-

ResearchGate. 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Order and conformation of biphenyl in cyanobiphenyl liquid crystals. A combined atomistic molecular dynamics and. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

-

Grignard Reaction. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

-

MDPI. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

-

PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

Web Pages. 6. Grignard Reaction. [Link]

-

ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization | The Journal of Physical Chemistry A. [Link]

-

RSC Publishing. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

-

The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Crystal structure of 2,5-di-(3-biphenyl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene (Fig. 2 of Karle et al., J. Phys. Chem. C, 2007, 111, 9543--9547. Reproduced with permission from Wiley).. [Link]

-

Chemistry Stack Exchange. Chirality of symmetrically substituted biphenyl. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed Central. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

-

Christoph Gohlke. [Link]

-

PubMed Central. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tris(3,5-dimethylphenyl)phosphine CAS 69227-47-0 [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

Discovery and history of substituted biphenyl compounds

An In-depth Technical Guide to the Discovery and History of Substituted Biphenyl Compounds

Abstract

Substituted biphenyls are a cornerstone of modern organic chemistry, with their structural motif appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their history is a compelling narrative of chemical innovation, from early, often brutal, synthetic methods to the elegant and highly specific catalytic reactions that are now commonplace. This guide provides a comprehensive exploration of this journey, detailing the key discoveries, the evolution of synthetic strategies, and the profound impact of these compounds on science and industry. A central theme is the fascinating phenomenon of atropisomerism, a unique form of chirality arising from restricted rotation, which bestows critical three-dimensional properties upon many of the most important substituted biphenyls. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the causality behind the synthetic choices and the historical context that has shaped this vital class of molecules.

The Dawn of Biaryl Synthesis: From Wurtz-Fittig to Ullmann

The story of substituted biphenyls begins in the 19th century, long before their full potential was realized. The initial forays into connecting two aromatic rings were extensions of reactions developed for simpler aliphatic compounds.

The history of creating biphenyl derivatives dates back nearly 160 years. The first attempts at synthesizing biphenyl scaffolds began in 1855 with Charles Adolphe Wurtz's work on the sodium-mediated coupling of alkyl halides. This was followed in 1862 by Wilhelm Fittig's extension of the reaction to include aryl halides, now known as the Wurtz-Fittig reaction . This method, while groundbreaking for its time, involved harsh conditions—typically refluxing an aryl halide with sodium metal—and was generally limited to the synthesis of symmetrical biphenyls. The reaction proceeds through a radical mechanism, which includes dehalogenation, diffusion, and finally, coupling.

A significant leap forward came in 1901 with Fritz Ullmann's discovery of a copper-promoted coupling of two aryl halides. The Ullmann reaction , or Ullmann condensation, offered a more general approach than the Wurtz-Fittig method. The classic Ullmann reaction involves heating two equivalents of an aryl halide with a stoichiometric amount of finely divided copper powder, often at temperatures exceeding 200°C, to produce the biaryl and a copper halide. While this reaction expanded the scope of accessible biphenyl structures, its utility was hampered by the severe reaction conditions, the need for high catalyst loading, and limited tolerance for many functional groups.

These early methods laid the essential groundwork, demonstrating that the aryl-aryl bond could be forged, albeit with considerable effort. They remained the primary, if imperfect, tools for biaryl synthesis for several decades.

A Tale of Two Biphenyls: The Rise and Fall of PCBs

Perhaps the most infamous class of substituted biphenyls is the polychlorinated biphenyls (PCBs). First synthesized in 1881, their large-scale commercial production began in 1929 by the Monsanto Chemical Company under the trade name Aroclor. PCBs are a group of man-made organic chemicals that contain carbon, hydrogen, and chlorine atoms.

Their unique properties—non-flammability, chemical stability, high boiling point, and excellent electrical insulation—made them indispensable in a wide range of industrial applications. They were used extensively as coolants and insulating fluids in electrical equipment like transformers and capacitors, as well as in hydraulic fluids, plasticizers, paints, and even carbonless copy paper.

However, the very stability that made PCBs so industrially valuable also led to their downfall. By the mid-20th century, evidence of their toxicity and extreme persistence in the environment began to mount. These compounds accumulate in the fatty tissues of organisms and biomagnify up the food chain, posing significant health risks to both wildlife and humans. In 1971, the United States established an Interdepartmental Task Force on PCBs, which led to a report in 1972 recommending restrictions on their use. Ultimately, the manufacture of PCBs was banned in the United States in 1979, but their legacy as a worldwide pollutant continues.

The Palladium Revolution: Modern Cross-Coupling Reactions

The latter half of the 20th century witnessed a paradigm shift in the synthesis of substituted biphenyls, driven by the development of transition metal-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, selectivity, and functional group tolerance, transforming the field and enabling the creation of complex molecules previously thought inaccessible.

The Suzuki-Miyaura Coupling: A New Standard

First reported in 1979 by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura Coupling has become the preeminent method for aryl-aryl bond formation. This reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a base. The Suzuki reaction is widely used to synthesize polyolefins, styrenes, and, most importantly for this guide, substituted biphenyls. For their work on palladium-catalyzed cross-couplings, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.

The catalytic cycle is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst.

The mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts have made the Suzuki coupling a favorite in both academic and industrial settings, particularly in drug discovery.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Cross-Coupling Reactions

While the Suzuki coupling is dominant, other palladium-catalyzed reactions are also vital for biphenyl synthesis, each with its own advantages.

| Reaction Name | Year | Organometallic Reagent | Key Features |

| Kumada Coupling | 1972 | Grignard Reagent (R-MgX) | High reactivity; useful for less reactive aryl chlorides. Limited by the functional group incompatibility of Grignard reagents. |

| Negishi Coupling | 1977 | Organozinc (R-ZnX) | High reactivity and functional group tolerance. The main drawback is the moisture sensitivity of organozinc reagents. |

| Stille Coupling | 1978 | Organotin (R-SnR'₃) | Excellent functional group tolerance and insensitivity to moisture. The primary disadvantage is the toxicity of organotin compounds. |

These reactions, along with the Suzuki coupling, form the modern toolkit for constructing substituted biphenyls, allowing chemists to tailor the reaction conditions to the specific needs of the target molecule.

Atropisomerism: Chirality Without a Chiral Center

One of the most intriguing aspects of substituted biphenyl chemistry is the phenomenon of atropisomerism . This is a type of stereoisomerism that arises from hindered rotation around a single bond. In biphenyls, if the four ortho positions (2, 2', 6, and 6') are occupied by sufficiently bulky substituents, the steric hindrance prevents free rotation around the central C-C bond. This restricted rotation "locks" the molecule into one of two stable, non-superimposable, mirror-image conformations (enantiomers).

These conformational isomers that can be isolated due to a high energy barrier to rotation are called atropisomers (from the Greek a, "not," and tropos, "turn"). This gives rise to axial chirality , where the molecule has a chiral axis (the C-C bond) rather than a stereogenic center.

The first experimental detection of atropisomerism was in 1922 by George Christie and James Kenner, who resolved the enantiomers of 6,6'-dinitro-2,2'-diphenic acid. For stable atropisomers to be isolated at room temperature, the energy barrier to rotation must be sufficiently high, typically in the range of 16 to 19 kcal/mole. The size of the ortho substituents is the most critical factor determining this barrier; for example, a nitro group provides a higher barrier to rotation than a smaller fluorine atom.

Caption: Conditions for atropisomerism in substituted biphenyls.

Modern Applications: From Blockbuster Drugs to Advanced Agrochemicals

The development of efficient synthetic methods has allowed the substituted biphenyl motif to be incorporated into a wide range of biologically active molecules. The ability to control the three-dimensional arrangement of the two aryl rings via atropisomerism is particularly crucial for designing molecules that can bind selectively to biological targets.

The "Sartans": A Revolution in Hypertension Treatment

A landmark achievement in medicinal chemistry was the discovery of Losartan . Discovered in 1986 by scientists at DuPont, Losartan was the first orally active angiotensin II receptor antagonist and the first of a new class of antihypertensive drugs. It functions by blocking the AT1 receptor, which prevents the hormone angiotensin II from constricting blood vessels, thereby lowering blood pressure. The key structural feature of Losartan is a biphenyl tetrazole moiety, which was critical for its activity.

Following the success of Losartan, other "sartan" drugs were developed, including Telmisartan . The synthesis of Telmisartan often involves the construction of a substituted bis-benzimidazole core, followed by N-alkylation with a 4'-halomethylbiphenyl-2-carboxylic acid derivative.

Boscalid: Protecting Crops Through Mitochondrial Inhibition

The utility of substituted biphenyls extends beyond human medicine into agriculture. Boscalid is a broad-spectrum fungicide used to protect a wide variety of crops from fungal diseases. It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Its mode of action involves blocking Complex II in the mitochondrial electron transport chain of fungi, which inhibits spore germination and germ tube elongation, effectively halting the fungus's life cycle. The 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide structure of Boscalid is essential for its fungicidal activity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a generalized, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction to synthesize a substituted biphenyl.

Objective: To synthesize 4-methoxy-1,1'-biphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

-

4-bromoanisole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add toluene and water to the flask, followed by the palladium(II) acetate catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (4-bromoanisole) is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-